Methyl 6-methoxy-1h-benzo[d]imidazole-7-carboxylate
CAS No.: 1193789-02-4
Cat. No.: VC7411977
Molecular Formula: C10H10N2O3
Molecular Weight: 206.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193789-02-4 |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.201 |
| IUPAC Name | methyl 5-methoxy-1H-benzimidazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O3/c1-14-7-4-3-6-9(12-5-11-6)8(7)10(13)15-2/h3-5H,1-2H3,(H,11,12) |
| Standard InChI Key | DCPXENHBDXBDBU-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=C(C=C1)NC=N2)C(=O)OC |
Introduction
Chemical Identity and Basic Properties
Structural Characteristics
Methyl 6-methoxy-1H-benzo[d]imidazole-7-carboxylate features a benzimidazole core substituted with a methoxy group at the 6-position and a methyl carboxylate moiety at the 7-position. The IUPAC name reflects this substitution pattern, distinguishing it from structural isomers such as methyl 7-methoxy-1H-benzo[d]imidazole-5-carboxylate . The compound’s planar aromatic system and polar functional groups contribute to its solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1193789-02-4 | |
| Molecular Formula | ||
| Molecular Weight | 206.20 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Purity (HPLC) | 99.51% | |
| Storage Conditions | 2–8°C, protected from light |
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LCMS) data confirm the compound’s structure. The NMR spectrum exhibits signals consistent with the methoxy ( ~3.9 ppm) and methyl ester ( ~3.8 ppm) groups, while aromatic protons resonate between 7.0–8.5 ppm . LCMS analysis shows a molecular ion peak at m/z 207.1 [M+H], aligning with the theoretical molecular weight .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step reactions starting from 6-methoxy-1H-benzo[d]imidazole-7-carboxylic acid (CAS 1193790-00-9) . Esterification of the carboxylic acid with methanol under acidic or catalytic conditions yields the methyl ester derivative. For example, using thionyl chloride () as a catalyst, the reaction proceeds via nucleophilic acyl substitution:
Alternative routes may employ coupling agents like -dicyclohexylcarbodiimide (DCC) to enhance yield .
Industrial-Scale Production
MSE Supplies reports commercial availability in 1 g quantities, with scalability for bulk orders . The manufacturing process emphasizes purity control, utilizing high-performance liquid chromatography (HPLC) to achieve >99.5% purity. Strict storage protocols (2–8°C, light protection) prevent degradation, ensuring long-term stability .
Structural and Computational Insights
X-ray Crystallography
While direct crystallographic data for methyl 6-methoxy-1H-benzo[d]imidazole-7-carboxylate is limited, related benzimidazole derivatives have been characterized. For instance, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate (a structural analog) crystallizes in the monoclinic space group , with a dihedral angle of 84.11° between the benzimidazole and pyrimidine planes . This twisted conformation influences intermolecular interactions and packing efficiency .
Density Functional Theory (DFT) Studies
DFT optimization of analogous compounds reveals intramolecular interactions, such as C–H⋯O hydrogen bonds between the carbonyl oxygen and adjacent hydrogen atoms . These interactions stabilize the molecular conformation and may affect reactivity in synthetic applications.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
Benzimidazole derivatives are pivotal in drug discovery due to their antimicrobial, antiviral, and anticancer activities. Methyl 6-methoxy-1H-benzo[d]imidazole-7-carboxylate serves as a precursor for N-alkylated analogs, which are evaluated for antitubercular properties . For example, Richter et al. (2022) synthesized a related compound, N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide, demonstrating efficacy against Mycobacterium tuberculosis .
Biological Activity Mechanisms
The methoxy and carboxylate groups enhance solubility and bioavailability, facilitating target binding. Molecular docking studies suggest that such compounds inhibit bacterial DNA gyrase or viral proteases, though specific mechanisms for this compound require further investigation .
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